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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine

with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry,

forming the basis of numerous compounds with a wide array of biological activities. This

document details its chemical identity, physicochemical properties, synthesis, and its role as a

key building block in the development of therapeutic agents.

Chemical Identity and Synonyms
Quinazolin-7-amine is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine

ring fused to a benzene ring, with an amino group substituted at the 7-position.

IUPAC Name: quinazolin-7-amine[1]

CAS Number: 101421-73-2[1]

Molecular Formula: C₈H₇N₃[1]

Molecular Weight: 145.16 g/mol [1]

Synonyms:

7-Aminoquinazoline[1]
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Quinazolin-7-ylamine[1]

7-Quinazolinamine[1]

Physicochemical and Spectroscopic Data
Quantitative data for Quinazolin-7-amine is crucial for its application in research and

development. The following table summarizes key physicochemical and spectroscopic

properties. While experimental data for the parent compound is not widely published, expected

values and data from closely related derivatives are provided for reference.
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Property Value Source/Notes

Physical State
Light yellow to brown solid

(expected)

Based on the appearance of

related quinazoline derivatives.

Melting Point 190-191 °C
For the closely related 6-

aminoquinazoline.

pKa Not available

pKa values for quinazoline

derivatives vary widely based

on substitution. For example,

quinazoline itself has a pKa of

3.51. The amino group at

position 7 is expected to

increase the basicity.

Solubility Not available

Expected to be soluble in

organic solvents like DMSO

and methanol. Solubility in

aqueous solutions is likely to

be pH-dependent.

¹H NMR Not available

Expected chemical shifts (in

DMSO-d₆) would show signals

in the aromatic region (δ 7.0-

9.5 ppm) and a signal for the

amino protons. The protons on

the quinazoline ring system will

exhibit characteristic splitting

patterns.

¹³C NMR Not available Expected chemical shifts

would appear in the aromatic

region (δ 110-165 ppm). The

carbon attached to the amino

group would be shifted upfield

compared to the unsubstituted

quinazoline. For example, in

some 7-substituted

quinazolinones, the C7 signal
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appears around δ 109-111

ppm.[2]

Mass Spectrometry (MS)
Molecular Ion (M+) at m/z

145.06

The high-resolution mass

spectrum would show a

molecular ion peak

corresponding to the exact

mass of C₈H₇N₃.

Fragmentation would likely

involve the quinazoline ring

system.[3]

Infrared (IR) Spectroscopy Not available

Expected characteristic peaks

would include N-H stretching

vibrations for the primary

amine (around 3300-3500

cm⁻¹), C=N stretching (around

1620 cm⁻¹), and C=C

stretching for the aromatic

rings (around 1400-1600

cm⁻¹). IR spectra for the

parent quinazoline are

available for comparison.[4][5]

Experimental Protocols
Synthesis of Quinazolin-7-amine
A common and effective method for the synthesis of aminoquinazolines is the reduction of the

corresponding nitroquinazoline. The following is a representative two-step protocol adapted

from general procedures for the synthesis of related compounds.

Step 1: Synthesis of 7-Nitroquinazoline

This step involves the nitration of a suitable quinazoline precursor. A general method for the

nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The

resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is
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subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but

is not widely documented.

Step 2: Reduction of 7-Nitroquinazoline to Quinazolin-7-amine

Reaction:

7-Nitroquinazoline + Reducing Agent → Quinazolin-7-amine

Materials and Reagents:

7-Nitroquinazoline

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

Hydrochloric acid (HCl)

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

Ethyl acetate (EtOAc) for extraction

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.

Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 5-10 equivalents of

iron powder or 3-5 equivalents of tin(II) chloride dihydrate).

Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is

exothermic and may require cooling in an ice bath.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Work-up:

Cool the reaction mixture to room temperature and filter it through a pad of celite to

remove the metal salts. Wash the filter cake with ethanol.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in water and neutralize the solution by the slow addition of a

saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic

(pH 8-9).

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, and filter.

Purification: Concentrate the organic extract under reduced pressure to obtain the crude

product. Purify the crude Quinazolin-7-amine by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or

dichloromethane/methanol) to yield the pure product.

Role in Drug Discovery and Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of

quinazolin-7-amine are investigated for a variety of therapeutic applications, most notably in

oncology.

Kinase Inhibition
Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical

components of cell signaling pathways that are often dysregulated in cancer. For instance,

gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the
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quinazoline ring can serve as a key attachment point for side chains that can enhance binding

affinity and selectivity for specific kinase targets.

Below is a generalized signaling pathway illustrating the mechanism of action for many

quinazoline-based kinase inhibitors.
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The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine

kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents

the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-

ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening quinazoline-based compounds

for their kinase inhibitory activity.
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This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold

like Quinazolin-7-amine. These compounds are then subjected to high-throughput

biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising

hits undergo further optimization through structure-activity relationship (SAR) studies and

ADME/Tox profiling to identify a lead candidate for further development.

Conclusion
Quinazolin-7-amine is a valuable heterocyclic compound with a chemically versatile structure.

Its quinazoline core is a well-established pharmacophore in numerous biologically active

compounds. While detailed experimental data for the parent compound is limited in the public

domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential

therapeutic agents is clear. The methodologies and conceptual frameworks presented in this

guide offer a solid foundation for researchers and drug development professionals working with

this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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